1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-
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Overview
Description
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a nonane ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- involves several steps. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester. This ester is then subjected to esterification using sulfite as the esterification reagent to yield the final product .
Chemical Reactions Analysis
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound finds applications in multiple scientific fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pesticides, coatings, plastic additives, and surfactants.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- include:
1,7-Diazaspiro[4.4]nonane-7-acetic acid, methyl ester: This compound shares a similar spirocyclic structure but differs in the ester group.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring.
The uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- lies in its specific spiro linkage and the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C14H22N2O5 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
2-[(5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-7-4-5-14(16)6-8-15(11(14)19)9-10(17)18/h4-9H2,1-3H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
BPOKRWSVXFQVBY-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCN(C2=O)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC(=O)O |
Origin of Product |
United States |
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